3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile CAS number and properties
3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile CAS number and properties
CAS Number: 35249-62-8
This technical guide provides a comprehensive overview of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile is a brominated aromatic nitrile compound.[1] It is typically a white powder with a high purity of ≥99%.[2]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂BrNO₂ | [1][2][3] |
| Molecular Weight | 270.12 g/mol | [1][2][4] |
| Appearance | White Powder | [2][3] |
| Density | 1.375 g/cm³ | [2][3] |
| Boiling Point | 379.4°C at 760 mmHg | [2][3] |
| Flash Point | 183.3°C | [2][3] |
| Refractive Index | 1.537 | [2] |
| Melting Point | 74-81°C | [5] |
Table 2: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile | [4] |
| CAS Number | 35249-62-8 | [1][2][4] |
| InChI | InChI=1S/C11H12BrNO2/c1-14-10-6-8(4-3-5-13)9(12)7-11(10)15-2/h6-7H,3-4H2,1-2H3 | [1][4] |
| InChIKey | PKRKQYZQPMFUJG-UHFFFAOYSA-N | [4] |
| SMILES | COC1=C(C=C(C(=C1)CCC#N)Br)OC | [1][4] |
| EC Number | 609-105-1 | [4] |
| UNII | HG9MS3XRU5 | [4] |
Applications in Pharmaceutical Synthesis
The primary application of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile is as a pivotal intermediate in the synthesis of Ivabradine.[1][2][5] Ivabradine is a medication used for the treatment of heart-related conditions such as chronic heart failure and angina.[1][2] The structural features of this compound, including the nitrile group and the brominated, methoxylated aromatic ring, make it a versatile building block for creating complex molecules in medicinal chemistry.[2]
Caption: Synthesis pathway of Ivabradine from the key intermediate.
Experimental Protocols: Synthesis
Two primary methods for the synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile have been described.
Method 1: Bromination and Nitrilation
This method starts from (3,4-Dimethoxyphenyl)methyl alcohol and is reported to have a high yield for the bromination step.[1]
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Starting Material: (3,4-Dimethoxyphenyl)methyl alcohol.[1]
-
Step 1: Bromination: The starting material is reacted with Br₂ in glacial acetic acid at 0°C. This step yields 2-bromo-4,5-dimethoxybenzyl alcohol with a reported yield of 95%.[1]
-
Step 2: Nitrilation: The resulting alcohol is then converted to the nitrile.[1]
Method 2: Aldehyde-Derived Pathway
This alternative pathway begins with 3,4-Dimethoxybenzaldehyde and has a lower overall yield compared to the first method.[1][5]
-
Step 1: Chain Extension: A propanenitrile group is introduced through condensation or nucleophilic addition.[1]
-
Step 2: Bromination: Bromination is then achieved at the 2-position of the aromatic ring.[1]
Caption: Comparative workflow of synthesis methods.
Safety and Handling
According to GHS hazard classifications, 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile may be harmful if swallowed, in contact with skin, or if inhaled.[4]
Table 3: GHS Hazard Information
| Hazard Statement | Classification |
| H302: Harmful if swallowed | Acute toxicity, oral |
| H312: Harmful in contact with skin | Acute toxicity, dermal |
| H332: Harmful if inhaled | Acute toxicity, inhalation |
Proper storage is crucial to maintain the compound's quality and stability. It should be stored in a cool, dry, well-sealed container, away from moisture and strong light or heat.[2]
Conclusion
3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile is a well-characterized compound with significant utility in the pharmaceutical industry, particularly as a key building block for the synthesis of Ivabradine. Its synthesis is achievable through multiple routes, offering flexibility for chemical process development. Due to its potential hazards, appropriate safety precautions must be observed during handling and storage. This compound is intended for research and development purposes only.[1][3]
References
- 1. 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile (35249-62-8) for sale [vulcanchem.com]
- 2. innospk.com [innospk.com]
- 3. 3-(2-BROMO-4,5-DIMETHOXYPHENYL)PROPANENITRILE CAS 35249-62-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile | C11H12BrNO2 | CID 320411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US8779123B2 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid - Google Patents [patents.google.com]
